molecular formula C12H19NO3S B13384992 N-Acetyl-(2R)-bornane-10,2-sultam

N-Acetyl-(2R)-bornane-10,2-sultam

Cat. No.: B13384992
M. Wt: 257.35 g/mol
InChI Key: FECARJHVTMSYSJ-UHFFFAOYSA-N
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Description

N-Acetyl-(2R)-bornane-10,2-sultam (CAS: 141993-16-0) is a chiral bicyclic sultam derived from (2R)-bornane-10,2-sultam. Its molecular formula is C₁₂H₁₉NO₃S (MW: 257.35 g/mol), featuring a rigid tricyclic scaffold with an acetyl group at the nitrogen position. The stereochemistry is defined by the (2R) configuration, critical for its role in asymmetric synthesis .

Properties

IUPAC Name

1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECARJHVTMSYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Bornane-10,2-sultam

The most common and straightforward method involves the acetylation of (2R)-bornane-10,2-sultam, a process that introduces an acetyl group onto the nitrogen atom of the sulfonamide. This reaction is typically performed under controlled conditions to ensure stereochemical integrity and high yield.

Reaction Scheme:

(2R)-Bornane-10,2-sultam + Acetyl chloride → N-Acetyl-(2R)-bornane-10,2-sultam

Reaction Conditions:

  • Reagents: Acetyl chloride or acetic anhydride
  • Catalysts: Usually a base such as pyridine or triethylamine to scavenge HCl
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
  • Temperature: Typically performed at room temperature or slightly elevated temperatures (around 25-50°C)
  • Time: Reaction times vary from 1 to 24 hours depending on conditions

Procedure:

  • Dissolve (2R)-bornane-10,2-sultam in anhydrous solvent.
  • Add the base (pyridine or triethylamine).
  • Slowly add acetyl chloride or acetic anhydride with stirring.
  • Maintain the reaction mixture under inert atmosphere (nitrogen or argon).
  • After completion, quench the reaction with water or dilute acid.
  • Extract and purify the product via recrystallization or chromatography.

Stereochemical Control

The stereochemistry at the (2R) position is crucial for the compound's biological activity and reactivity. Synthesis often starts from enantiomerically pure (2R)-bornane-10,2-sultam, which can be prepared via asymmetric synthesis or chiral resolution methods. Ensuring stereochemical purity during acetylation involves controlling reaction conditions and using chiral starting materials.

Alternative Synthetic Routes

While direct acetylation is the primary method, alternative approaches include:

Purification Techniques

Post-reaction purification is essential to obtain high-purity this compound:

  • Recrystallization: Using solvents like ethanol, methanol, or ethyl acetate.
  • Chromatography: Silica gel chromatography with suitable eluents to separate impurities.
  • Characterization: Confirmed via NMR, IR, MS, and chiral HPLC to verify stereochemistry and purity.

Summary Table of Preparation Methods

Step Reagents Conditions Notes
Acetylation Acetyl chloride or acetic anhydride Anhydrous, room temperature or mild heating Use of base (pyridine or triethylamine) to scavenge HCl
Purification Recrystallization or chromatography Appropriate solvent systems Ensures high purity and stereochemical integrity
Characterization NMR, IR, MS, chiral HPLC Standard analytical techniques Confirms structure and stereochemistry

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-(2R)-bornane-10,2-sultam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetyl-(2R)-bornane-10,2-sultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-Acetyl-(2R)-bornane-10,2-sultam involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The acetyl group also plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The reactivity and stereoselectivity of bornane-10,2-sultam derivatives depend on substituents at the nitrogen position. Below is a comparative analysis:

Compound Substituent (R) Key Applications Diastereoselectivity (de) Reference
N-Acetyl-(2R)-bornane-10,2-sultam Acetyl (COCH₃) Asymmetric cycloadditions, β-lactam synthesis 85–99% de (post-crystallization)
N-Glyoxyloyl-(2R)-bornane-10,2-sultam Glyoxyloyl (COCHO) [4+2] Cycloadditions with dienes 90–96% de (EtOH solvent)
N,N′-Fumaroyldi-(2R)-bornane-10,2-sultam Fumaroyl (C₂H₂(CO)₂) Uncatalyzed Diels-Alder reactions 96% de (solvent-dependent)
N-Propionyl-(2R)-bornane-10,2-sultam Propionyl (COCH₂CH₃) Model studies for steric effects Moderate de (varies with substrate)
N-((Z)-2-Butenoyl)-bornane-10,2-sultam Butenoyl (C₃H₅CO) Fluorescent probes and photoredox catalysis Data not reported
Mechanistic Insights:
  • Electron-Withdrawing Groups (EWGs): Acetyl and glyoxyloyl substituents enhance electrophilicity, improving reactivity in cycloadditions. For example, N-glyoxyloyl derivatives achieve 96% de in ethanol via solvent-polarity-driven stereocontrol .
  • Steric Effects : N-Propionyl derivatives show reduced stereoselectivity compared to acetyl analogs due to increased steric bulk .
  • Solvent Polarity: N,N′-Fumaroyldi derivatives exhibit solvent-dependent diastereoselectivity, with optimal performance in polar solvents (e.g., ethanol) .
A. Diels-Alder Reactions :
  • N-Acetyl Derivative: Used in non-catalyzed and high-pressure cycloadditions. For example, reactions with 1-methoxybuta-1,3-diene yield diastereoisomeric pyran derivatives with 85% de .
  • N-Glyoxyloyl Derivative : Demonstrates superior reactivity under Eu(fod)₃ catalysis, achieving >90% de in [4+2] cycloadditions .
B. 1,3-Dipolar Cycloadditions :
  • N-Acetyl-(2R)-sultam : Enables synthesis of 3,4,5-trisubstituted isoxazolines via nitrile oxide cycloadditions. Diastereoselectivity correlates with dipolarophile electronics (e.g., 90% de with electron-deficient stilbenes) .
  • N-Glyoxyloyl-(2R)-sultam: Used in allylation reactions to synthesize (2S,4S)-2-hydroxy-4-hydroxymethyl-4-butanolide, a key chiral building block .
C. Asymmetric Alkylation :
  • N-Acetyl-(2R)-sultam: Serves as a chiral controller in Pauson-Khand reactions, yielding cyclopentenones with 92–96% de .

Crystallographic and Conformational Studies

  • N-Acetyl-(2R)-sultam : X-ray studies confirm a boat conformation for the bornane ring and a twisted sultam ring, stabilized by intramolecular hydrogen bonding .
  • N-Glyoxyloyl-(2R)-sultam : Forms stable hemiacetal intermediates (e.g., precursor 4 in ), critical for high-yield crystallizations .

Critical Notes and Contradictions

  • Racemic Stabilization : Early studies proposed racemic stabilization energies of 2.0 ± 2.5 kcal/mol for bornane sultams, but DFT calculations later revised this to <2.0 kcal/mol , highlighting the need for revised conformational models .
  • Solvent Effects: While ethanol maximizes de for fumaroyl derivatives (), acetonitrile reduces selectivity, suggesting solvent polarity is a key variable .

Q & A

Basic: What are the established synthetic routes for preparing enantiopure N-Acetyl-(2R)-bornane-10,2-sultam?

This compound is typically synthesized via acylation of the parent (2R)-bornane-10,2-sultam. A common method involves reacting (2R)-bornane-10,2-sultam with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . For enantiopurity, chiral auxiliaries are employed, as demonstrated in Grignard reactions where N-glyoxyloyl derivatives are used to ensure stereochemical control . Recrystallization from solvents like dichloromethane or ethanol is critical for isolating high-purity crystals, as shown in protocols yielding >95% enantiomeric excess (e.e.) .

Basic: How is the stereochemical integrity of this compound validated in synthetic workflows?

X-ray crystallography is the gold standard for confirming absolute configuration. For example, studies on related sultam derivatives (e.g., (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam) revealed boat and twist-boat conformations in the bornane core, with hydrogen-bonded chains stabilizing the crystal lattice . HPLC with chiral stationary phases is used to assess enantiomeric ratios, as in the resolution of diastereomeric adducts via gradient elution .

Advanced: What experimental strategies address diastereoselectivity challenges in reactions involving this compound?

Diastereoselectivity in Grignard additions or cycloadditions depends on steric and electronic effects. For instance, reactions with N-glyoxyloyl-(2R)-bornane-10,2-sultam and Grignard reagents (e.g., MeMgBr) favor (14S)-diastereomers due to the sultam's rigid bicyclic framework shielding one face of the carbonyl . High-pressure [4+2] cycloadditions with dienes (e.g., 1-methoxybutadiene) exploit the sultam's electron-withdrawing sulfonyl group to enhance reactivity and selectivity . Adjusting reaction temperature (e.g., 193 K for kinetic control) and using Lewis acids (e.g., Eu(fod)₃) further refine selectivity .

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